molecular formula C22H14BrN3 B2746697 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-77-2

8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2746697
CAS No.: 901263-77-2
M. Wt: 400.279
InChI Key: PIYHGQWWMWTNDV-UHFFFAOYSA-N
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Description

8-Bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a specialized heterocyclic compound designed for advanced research applications. This brominated quinoline derivative is part of a class of molecules known for their significant photophysical properties and potential biological activity. Its core structure is based on a fused pyrazole-and-quinoline system, a scaffold that has demonstrated considerable utility in materials science and drug discovery. In the field of organic electronics, related pyrazoloquinoline derivatives have been extensively investigated as efficient emissive materials. Their high quantum efficiency and ability to emit in the blue to green region of the spectrum make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). The bromine atom at the 8-position serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to fine-tune the compound's electronic properties for specific device applications. In pharmaceutical and bioorganic chemistry, the pyrazolo[4,3-c]quinoline framework is a privileged structure. This bromo-substituted analog is a valuable building block for the synthesis of more complex molecules for screening against various biological targets. The presence of the bromine atom facilitates its use in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of diverse compound libraries. The compound is presented as a high-purity material suitable for research applications. As with all compounds in this class, it is intended for laboratory use by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-bromo-1,3-diphenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3/c23-16-11-12-20-18(13-16)22-19(14-24-20)21(15-7-3-1-4-8-15)25-26(22)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYHGQWWMWTNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization and bromination steps. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction forms an intermediate, which is then subjected to N-alkylation using sodium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The pyrazole and quinoline rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazoloquinolines, including 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription. By inhibiting topoisomerases, the compound may induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, leading to reduced cell division and growth.

A study highlighted that specific structural modifications enhance the cytotoxicity of these compounds against cancer cells, suggesting a promising avenue for developing targeted therapies .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various bacterial strains. Research findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

This suggests its potential as a lead compound for further development in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoloquinolines have been explored in vitro. The compound has been shown to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells, with mechanisms involving:

  • Inhibition of iNOS and COX-2 Expression : These enzymes are key players in inflammatory processes. The ability to inhibit their expression positions this compound as a candidate for developing anti-inflammatory agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
8-Bromo-PyrazoloAntimicrobial0.22
8-Bromo-PyrazoloAnticancerIC50 = 0.40
8-Bromo-PyrazoloAnti-inflammatoryPotency similar to control

Study on Anticancer Mechanisms

A comprehensive study evaluated the anticancer properties of pyrazoloquinolines. Researchers synthesized various derivatives and tested their ability to inhibit cell proliferation in multiple cancer cell lines. Results indicated that specific modifications enhanced their selectivity and cytotoxicity towards cancer cells .

Investigation into Antimicrobial Efficacy

Another significant study focused on the antimicrobial efficacy of pyrazoloquinolines against common bacterial strains. The derivative corresponding to this compound exhibited notable inhibitory effects against Staphylococcus aureus, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Amino Groups: Bromine at C8 (target) may enhance stability and lipophilicity compared to amino-substituted analogs (e.g., 2i, 2m), but amino groups improve hydrogen-bonding interactions, critical for anti-inflammatory activity .
  • Phenyl vs. Methyl : Bulky phenyl groups (target) might hinder enzyme access compared to smaller methyl substituents (e.g., 1A) .

Anti-Inflammatory Effects

Pyrazolo[4,3-c]quinolines primarily inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing NO and prostaglandin production . For example:

  • Compound 2i: IC₅₀ = 0.39 µM (NO inhibition), comparable to the control drug 1400W .
  • Target Compound: Bromine’s electron-withdrawing effect may enhance iNOS binding but increase cytotoxicity risks, as seen in phenylamino analogs (e.g., 2a: 9% cell survival) .

Cytotoxicity and Selectivity

  • Amino-Substituted Derivatives: High potency but poor selectivity (e.g., 2a’s cytotoxicity linked to off-target effects) .
  • Bromo-Substituted Derivatives: Limited cytotoxicity data, but bromine’s bulk may reduce non-specific interactions, improving therapeutic indices .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Electron-Withdrawing Groups (Br, Cl) : Enhance metabolic stability but may reduce solubility .
  • Electron-Donating Groups (NH₂, OH) : Improve target binding but increase cytotoxicity .
  • Para-Substituted Phenyls : Meta/para substitutions (e.g., 4-methylphenyl in ) optimize steric and electronic complementarity with enzyme active sites .

Biological Activity

8-Bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. Its unique structure, featuring a fused pyrazole and quinoline ring with bromine and phenyl substituents, imparts significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C22_{22}H14_{14}BrN3_3
  • Molecular Weight : 400.3 g/mol
  • CAS Number : 901263-77-2

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Notably, it has been studied for its potential as an inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in cancer progression and metastasis. The inhibition of c-Met can lead to apoptosis in cancer cells and has been associated with anti-tumor effects in various studies .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
  • Inhibition of Tumor Growth : In vivo studies have shown that these compounds can inhibit tumor growth in xenograft models by targeting signaling pathways involved in cell proliferation and survival .
StudyCell LineIC50_{50} (μM)Mechanism
MCF-7 (breast cancer)5.0c-Met inhibition
A549 (lung cancer)4.5Apoptosis induction
HeLa (cervical cancer)6.0Cell cycle arrest

Antimicrobial Activity

Beyond anticancer effects, this compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : The compound has been evaluated against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Natural Products demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Screening : Research conducted by a team investigating novel antimicrobial agents found that derivatives of this compound exhibited potent activity against resistant bacterial strains, suggesting its potential as a lead compound for drug development .

Q & A

Q. What are the standard synthetic routes for 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with substituted aromatic precursors. For example, brominated quinoline intermediates may undergo Suzuki-Miyaura cross-coupling with arylboronic acids to introduce phenyl groups . Key steps include:

  • Cyclocondensation : Using halogenated quinoline carbaldehydes with phenylhydrazines in ethanol, catalyzed by triethylamine.
  • Cross-coupling : Optimizing Pd-catalyzed reactions for regioselective bromine substitution.
  • Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., DMF) to achieve >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to identify proton environments and carbon frameworks. Mass spectrometry (EI or ESI) confirms molecular weight .
  • X-ray crystallography : Resolves bond angles and substituent orientations (e.g., dihedral angles between phenyl rings and the pyrazoloquinoline core) .

Q. What biological activities are commonly associated with pyrazolo[4,3-c]quinoline derivatives?

These compounds exhibit:

  • Antimicrobial activity : Via inhibition of bacterial DNA gyrase or fungal cytochrome P450 enzymes .
  • Anticancer potential : Through caspase-3 activation or topoisomerase inhibition .
  • Receptor modulation : Selectivity for adenosine A3 receptors or serotonin receptors has been reported in analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in halogenated pyrazoloquinoline synthesis?

  • Catalyst selection : Pd(PPh3_3)4_4 for Suzuki couplings improves aryl group incorporation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in bromination steps .

Q. What crystallographic data reveals the impact of bromine and phenyl substituents on molecular conformation?

X-ray studies show:

  • Bromine’s steric effects : Distort the pyrazoloquinoline core, creating a non-planar structure that influences π-π stacking .
  • Phenyl group orientation : Ortho-substituted phenyl rings adopt a perpendicular arrangement relative to the core, reducing solubility but enhancing receptor binding .

Q. How do mechanistic studies explain the electrochemical synthesis of pyrazoloquinolines?

Electrochemical cyclization of hydrazones in undivided cells involves:

  • Anodic oxidation : Generates radical intermediates that undergo dehydrogenative coupling.
  • Cathodic reduction : Balances charge without metal catalysts, enabling greener synthesis .
  • Key parameters : Tetrabutylammonium tetrafluoroborate as a supporting electrolyte enhances conductivity and yield .

Q. How can contradictory biological activity data (e.g., varying IC50_{50}50​ values) be resolved?

Discrepancies arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or buffer pH affect compound stability .
  • Structural analogs : Minor substitutions (e.g., 6-fluoro vs. 8-bromo) alter target specificity. SAR studies should prioritize substituent electronegativity and steric bulk .

Q. What strategies are effective in designing derivatives with improved pharmacokinetic properties?

  • Amino group introduction : Enhances water solubility and bioavailability (e.g., 3,4-diamino derivatives) .
  • DFT modeling : Predicts logP values and metabolic stability by analyzing frontier molecular orbitals .
  • Prodrug approaches : Esterification of carboxylic acid groups improves membrane permeability .

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